molecular formula C17H12Cl3N3O4S B2756825 3-((4-chlorophenyl)sulfonyl)-N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)propanamide CAS No. 895462-83-6

3-((4-chlorophenyl)sulfonyl)-N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)propanamide

Cat. No.: B2756825
CAS No.: 895462-83-6
M. Wt: 460.71
InChI Key: UTQWEJPUCFNPIK-UHFFFAOYSA-N
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Description

3-((4-Chlorophenyl)sulfonyl)-N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)propanamide is a synthetic sulfonamide derivative featuring a 1,3,4-oxadiazole ring substituted with a 2,5-dichlorophenyl group and a propanamide linker.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl3N3O4S/c18-10-1-4-12(5-2-10)28(25,26)8-7-15(24)21-17-23-22-16(27-17)13-9-11(19)3-6-14(13)20/h1-6,9H,7-8H2,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQWEJPUCFNPIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-((4-chlorophenyl)sulfonyl)-N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The oxadiazole moiety is known for its ability to modulate enzyme activity and influence cellular signaling pathways. Specifically, compounds containing oxadiazole structures have been reported to exhibit anti-inflammatory and anticancer properties.

Biological Activity Overview

  • Anticancer Activity :
    • Recent studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that derivatives of oxadiazole demonstrated inhibitory effects on cell proliferation in human cancer cell lines (e.g., PC3 prostate cancer cells) with IC50 values in the micromolar range .
    • The presence of the chlorophenyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
  • Anti-inflammatory Properties :
    • The sulfonamide group is known for its anti-inflammatory effects. Compounds with sulfonamide functionalities have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
  • Antimicrobial Activity :
    • Similar compounds have been evaluated for their antimicrobial properties. A derivative containing the oxadiazole ring exhibited promising activity against both Gram-positive and Gram-negative bacteria .

Case Study 1: Anticancer Efficacy

In a recent study involving a series of oxadiazole derivatives, one compound demonstrated an IC50 value of 0.32 µM against the A549 lung cancer cell line. This suggests that structural modifications can significantly enhance anticancer potency .

CompoundCell LineIC50 (µM)
Oxadiazole Derivative 1A5490.32
Oxadiazole Derivative 2PC30.25

Case Study 2: Anti-inflammatory Mechanism

A study investigating the anti-inflammatory effects of sulfonamide-containing compounds found that they inhibited COX-2 expression in vitro by up to 70% at concentrations of 10 µM . This highlights the potential therapeutic application of such compounds in treating inflammatory diseases.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest moderate absorption and distribution characteristics, with metabolic pathways primarily involving hepatic enzymes . Toxicity studies indicate that while some derivatives show promising therapeutic indices, further evaluation is necessary to ensure safety profiles.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the potential anticancer properties of compounds related to oxadiazoles. For instance, derivatives of oxadiazoles have shown significant growth inhibition against various cancer cell lines. A study on N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines indicated that certain analogs exhibited percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against multiple cancer types including SNB-19 and OVCAR-8 .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LinePercent Growth Inhibition (%)
Compound ASNB-1986.61
Compound BOVCAR-885.26
Compound CNCI-H4075.99
Compound DHCT-11656.53

Inhibition of Enzymatic Activity

The sulfonamide group in the compound is known for its ability to inhibit carbonic anhydrase enzymes, which play a crucial role in various physiological processes. This inhibition can be leveraged for developing treatments for conditions such as glaucoma and edema .

Microbial Inhibition Studies

Compounds with similar structural motifs have been tested for their antimicrobial properties. A series of chloro-substituted benzamides demonstrated activity against mycobacterial and bacterial strains comparable to standard antibiotics like isoniazid and ciprofloxacin . This suggests that the target compound may also exhibit similar antimicrobial efficacy.

Table 2: Antimicrobial Activity Comparison

CompoundActivity AgainstStandard Comparison
Compound EMycobacteriumIsoniazid
Compound FStaphylococcusCiprofloxacin

Case Studies

  • Case Study on Anticancer Effects : In a controlled study involving various oxadiazole derivatives, it was found that compounds similar to the target compound showed promising results in inhibiting tumor growth in vivo models. The study highlighted the importance of substituent variations on the aromatic rings in enhancing biological activity .
  • Case Study on Enzyme Inhibition : Another investigation focused on the inhibition of carbonic anhydrase by sulfonamide derivatives. The results indicated that specific structural modifications could lead to increased potency against this enzyme, paving the way for new therapeutic applications in treating metabolic disorders .

Comparison with Similar Compounds

Structural Comparison

The target compound shares core features with several synthesized analogs and sulfonamide derivatives:

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol)
Target compound 4-Chlorophenylsulfonyl, 2,5-dichlorophenyl-oxadiazole, propanamide C₁₇H₁₂Cl₃N₃O₃S 448.7 (estimated)
7e () Piperidinyl-oxadiazole, 2,5-dimethylphenyl, sulfanyl-propanamide C₂₄H₂₇ClN₄O₄S₂ 535
7m () Piperidinyl-oxadiazole, 2-ethyl-6-methylphenyl, sulfanyl-propanamide C₂₅H₂₉ClN₄O₄S₂ 549
Taranabant () Trifluoromethylpyridine, cyanophenyl, chlorophenyl-propanamide C₂₇H₂₅ClF₃N₃O₂ 515.95
3-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)propanamide () Thiadiazole ring, methyl group, chlorophenyl-propanamide C₁₃H₁₄ClN₃O₃S₂ 379.9

Key Observations :

  • The target compound distinguishes itself with a 2,5-dichlorophenyl-oxadiazole core, whereas analogs like 7e and 7m feature piperidinyl-oxadiazole and alkyl-substituted phenyl groups .
  • Replacement of oxadiazole with thiadiazole () alters electronic properties and binding affinity due to sulfur’s polarizability .
  • Taranabant () shares the propanamide backbone but incorporates trifluoromethyl and cyanophenyl groups for cannabinoid receptor targeting .

Physicochemical Properties

Melting points, solubility, and spectroscopic data vary significantly with structural modifications:

Compound Melting Point (°C) IR Vibrations (cm⁻¹) 1H-NMR Shifts (δ, ppm)
Target compound Not reported Expected: ~1670 (C=O), ~1350 (S=O) Estimated: 8.1–7.3 (aromatic H)
7e () 89–91 3250 (N–H), 1675 (C=O), 1350 (S=O) 1.55–2.75 (piperidinyl H)
7m () 64–66 3260 (N–H), 1680 (C=O), 1345 (S=O) 1.20–1.40 (ethyl H), 2.35 (CH₃)
compound Not reported ~1675 (C=O), ~1320 (S=O), ~650 (C–S) Not reported

Key Observations :

  • Melting Points : Bulkier substituents (e.g., piperidinyl in 7e ) correlate with higher melting points compared to alkyl-substituted analogs like 7m .
  • IR/NMR : All compounds show characteristic sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1675 cm⁻¹) peaks, but shifts in aromatic protons reflect substituent electronic effects .

Key Observations :

  • The 7a–q series () demonstrates acetylcholinesterase inhibition , a key mechanism for Alzheimer’s therapy, with low hemolytic risk .
  • Taranabant and SR141716A () highlight the role of propanamide derivatives in central nervous system targets, though their substituents dictate receptor specificity .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 3-((4-chlorophenyl)sulfonyl)-N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)propanamide, and how can reaction conditions be optimized?

  • Answer : Synthesis typically involves sequential functionalization of the oxadiazole core. Key steps include:

Oxadiazole ring formation : Cyclization of a thiosemicarbazide intermediate under reflux with reagents like H₂SO₄ or POCl₃ .

Sulfonylation : Reaction of the oxadiazole amine with 4-chlorophenylsulfonyl chloride in anhydrous dichloromethane (DCM) with a base (e.g., triethylamine) .

Amide coupling : Use of coupling agents like EDC/HOBt or DCC to attach the propanamide moiety.

  • Optimization : Monitor reaction progress via TLC or HPLC . Adjust solvent polarity (e.g., DMF for polar intermediates) and temperature (e.g., 0–5°C for sulfonylation to minimize side reactions) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

  • Answer :

  • ¹H/¹³C NMR : Identify protons near electronegative groups (e.g., sulfonyl and oxadiazole). The oxadiazole C2 proton typically appears as a singlet at δ 8.5–9.0 ppm .
  • IR Spectroscopy : Confirm sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and amide (N–H bend at ~1550 cm⁻¹) groups .
  • Mass Spectrometry (EI-MS or ESI-MS) : Look for molecular ion peaks matching the molecular formula (C₁₈H₁₂Cl₃N₃O₃S, expected [M+H]⁺ ~464.0 m/z) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological efficacy of this compound?

  • Answer :

  • Structural analogs : Synthesize derivatives with variations in:
  • Sulfonyl group : Replace 4-chlorophenyl with 4-fluorophenyl to assess halogen effects .
  • Oxadiazole substituents : Test dichlorophenyl vs. trifluoromethylphenyl for steric/electronic impacts .
  • Biological assays : Use enzyme inhibition (e.g., urease) or cell-based assays (e.g., cytotoxicity on cancer lines) .
  • Data analysis : Correlate substituent electronegativity (Hammett constants) with IC₅₀ values to quantify SAR trends .

Q. What computational methods are suitable for predicting the binding mode of this compound to biological targets?

  • Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with targets like urease or COX-2. Focus on hydrogen bonding with oxadiazole and sulfonyl groups .
  • MD simulations : Assess binding stability (e.g., RMSD < 2 Å over 100 ns) in explicit solvent models (e.g., TIP3P water) .
  • QM/MM : Calculate binding energies for key residues (e.g., catalytic histidine in urease) .

Q. How can contradictory data on reaction yields or biological activity be resolved?

  • Answer :

  • Yield discrepancies : Replicate reactions under controlled conditions (e.g., inert atmosphere for moisture-sensitive steps) . Use design of experiments (DoE) to identify critical variables (e.g., temperature, stoichiometry) .
  • Biological variability : Validate assays with positive controls (e.g., thiourea for urease inhibition) and normalize data to cell viability metrics (e.g., MTT assay) .

Methodological Recommendations

  • Synthesis : Prioritize anhydrous conditions for sulfonylation to avoid hydrolysis .
  • Characterization : Combine NMR and IR to confirm regiochemistry of dichlorophenyl substitution .
  • Biological Testing : Include dose-response curves (≥6 concentrations) to improve IC₅₀ accuracy .

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